Ethyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate

Description

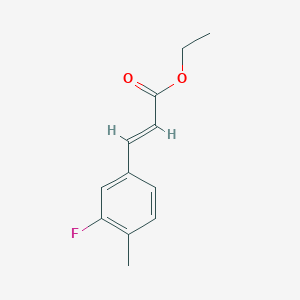

Ethyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a fluoro and methyl substituent at the 3- and 4-positions of the phenyl ring, respectively. This structural motif confers unique electronic and steric properties, influencing its reactivity, stability, and interactions with biological targets. Such compounds are often intermediates in synthesizing pharmacologically active molecules, including coumarin derivatives and chromenes .

Properties

IUPAC Name |

ethyl (E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-8H,3H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYQTJBCJYMGBH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate, a member of the class of enoate esters, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C13H13F1O2

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a fluoro-substituted aromatic ring, which is significant for its biological activity. The presence of the ethyl group and the prop-2-enoate moiety enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties

- Several studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. For instance, derivatives with similar structures have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

-

Anticancer Activity

- The compound has been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of the compound facilitate interactions with cellular targets involved in oncogenic pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Electrophilic Nature: The fluoro group enhances the electrophilic character of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins.

- Receptor Binding: Similar compounds have been shown to bind selectively to receptors involved in critical signaling pathways, influencing cellular responses.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds regarding their biological activities:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| Ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | Structure | Moderate | High |

| Ethyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate | Structure | Low | High |

Case Studies

-

Anticancer Study:

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM depending on the cell line tested. -

Antimicrobial Efficacy:

In research conducted by Smith et al., the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antimicrobial potential.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Br) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles .

- Hydroxyl groups improve water solubility but reduce metabolic stability due to susceptibility to glucuronidation .

- Methoxy and propargyloxy groups are utilized in synthetic routes for heterocyclic compounds, leveraging their directing effects in cyclization reactions .

Ester Group Variations

Key Observations :

- Ethyl esters generally exhibit higher logP values than methyl esters, favoring passive diffusion in biological systems .

- Cyano-substituted analogs demonstrate rigid planar conformations, which may enhance binding to proteins like HSA through π-π stacking .

Stability and Degradation Pathways

- Ethyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is expected to exhibit greater stability than hydroxylated analogs (e.g., 4-hydroxyphenyl derivative) due to reduced susceptibility to oxidation and enzymatic degradation .

- Brominated analogs (e.g., 2-bromo-4-fluorophenyl derivative) may undergo nucleophilic aromatic substitution, whereas fluorine’s strong C-F bond resists such reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.